molecular formula C17H24N2O5 B152467 (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid CAS No. 24959-68-0

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid

Cat. No. B152467
CAS RN: 24959-68-0
M. Wt: 336.4 g/mol
InChI Key: YRQTWFBFEXBEQX-JSGCOSHPSA-N
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Description

The compound is a derivative of pentanoic acid, which is a five-carbon chain carboxylic acid. The presence of the benzyloxy carbonyl amino group and the propanamido group suggests that it might be a peptide or a peptide-like compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the amino and carboxylic acid functional groups .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the amino group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid and amino groups, and its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Antioxidant, Antimicrobial, and Cytotoxic Activity

Carboxylic acids derived from plants exhibit significant biological activities. A study compared the structural differences of selected carboxylic acids, such as benzoic acid (BA), cinnamic acid (CinA), and others, to understand their effect on antioxidant, antimicrobial, and cytotoxic activity. The study found that the antioxidant activity was highest in rosmarinic acid (RA), followed by others in a descending order. The antimicrobial properties varied based on microbial strain and experimental conditions, with CFA and CinA showing the highest antimicrobial activity. Cytotoxic potential seemed influenced by the presence of hydroxyl groups and the carboxyl group's role in chelating endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Formation and Mitigation of Methylglyoxal in Foods

Methylglyoxal, a reactive carbonyl compound found in thermally processed foods, is derived from sugar degradation and lipid oxidation. It can form various aroma compounds by reacting with amino acids and is a precursor for generating toxins like advanced glycation end products. The study emphasizes the importance of amino acids and phenolic compounds in mitigating methylglyoxal in foods and highlights the need for further investigation into the absorption, metabolism, and toxicology of dietary methylglyoxal-phenolic adducts (Zheng et al., 2020).

Degradation and Stability of Nitisinone

Nitisinone (NTBC), initially developed as a herbicide, is now used medically for treating hepatorenal tyrosinemia. Research has focused more on its medical applications rather than its stability and degradation pathways. A study using liquid chromatography and mass spectrometry (LC-MS/MS) demonstrated that nitisinone's stability increased with the pH of the solution. The study identified two major products of NTBC degradation and emphasized the importance of understanding these properties for better comprehension of the risks and benefits of its medical application (Barchańska et al., 2019).

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

The study reviewed the anticarcinogenicity and toxicity of organotin(IV) complexes, highlighting the influence of the availability of coordination positions at Sn and the occurrence of stable ligand–Sn bonds, such as Sn–N and Sn–S. The presence of a higher number of carbon atoms in the organotin moiety was noted for its antitumor activity and cytotoxicity. The research suggested a complex relationship between the organic groups attached to the tin atom and the ligands, playing a secondary role in the biological activity of these compounds (Ali et al., 2018).

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to comment on the potential hazards associated with this compound .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research with many potential applications in medicine, materials science, and other areas. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

(2S)-4-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQTWFBFEXBEQX-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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